molecular formula C15H10F3N5O2 B2591198 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-69-3

2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2591198
CAS RN: 1396850-69-3
M. Wt: 349.273
InChI Key: BUFDJKZIJKMGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C15H10F3N5O2 . It is a complex organic molecule that contains several functional groups, including a methoxy group, a trifluorophenyl group, a tetrazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Attached to this ring are the methoxyphenyl and trifluorophenyl groups . The methoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with a methoxy (OCH3) substituent, while the trifluorophenyl group consists of a phenyl ring with three fluorine atoms attached .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide have been synthesized and characterized for various applications. The synthesis involves complex chemical reactions leading to the formation of new compounds with potential biological and material applications. These compounds are characterized using analytical and spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR, providing insights into their structure and potential functionalities (Hassan et al., 2014).

Antimicrobial and Antioxidant Activities

Research has shown that derivatives of tetrazole carboxamides exhibit significant antimicrobial and antioxidant activities. The antimicrobial activity includes effectiveness against bacterial and fungal strains, which is crucial for developing new antibiotics and antifungal agents. The antioxidant activity of these compounds contributes to their potential in combating oxidative stress-related diseases (Raghavendra et al., 2016).

Anticancer and Antidiabetic Screening

Novel derivatives have been evaluated for their anticancer and antidiabetic properties. These studies involve in vitro screening of compounds against various cancer cell lines and assessing their ability to inhibit key enzymes involved in diabetes. The research aims to identify potential therapeutic agents for treating cancer and diabetes (Lalpara et al., 2021).

Material Science Applications

The synthesis and electro-optical properties of polymers and compounds bearing substituents related to 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide have been explored for material science applications. These include the development of electroactive polymers with potential uses in electronic devices, displaying thermal stability and reversible electrochemical oxidation (Hsiao et al., 2015).

Docking Studies and COX-2 Inhibition

Docking studies of tetrazole derivatives have provided insights into their potential as COX-2 inhibitors. This research is significant for developing anti-inflammatory drugs, as COX-2 is a critical enzyme involved in inflammation processes. The findings help in understanding the molecular interactions and designing more effective COX-2 inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O2/c1-25-9-4-2-8(3-5-9)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDJKZIJKMGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.